molecular formula C20H23N3O6S2 B3409654 ethyl 2-[3-(benzenesulfonyl)propanamido]-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 892855-54-8

ethyl 2-[3-(benzenesulfonyl)propanamido]-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B3409654
CAS No.: 892855-54-8
M. Wt: 465.5 g/mol
InChI Key: VWNJHDDFUZDFRV-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine heterocyclic core. Its structure includes:

  • Ethyl carboxylate at position 6, enhancing solubility in organic solvents.

Properties

IUPAC Name

ethyl 2-[3-(benzenesulfonyl)propanoylamino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S2/c1-2-29-20(26)23-10-8-14-15(12-23)30-19(17(14)18(21)25)22-16(24)9-11-31(27,28)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNJHDDFUZDFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(benzenesulfonyl)propanamido]-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the benzenesulfonyl group and the ethyl ester moiety. Common reagents used in these reactions include sulfur-containing compounds, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(benzenesulfonyl)propanamido]-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Ethyl 2-[3-(benzenesulfonyl)propanamido]-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(benzenesulfonyl)propanamido]-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Target Compound C₂₀H₂₂N₃O₆S₂ 488.58 Benzenesulfonylpropanamido, carbamoyl, ethyl carboxylate Amide, carbamate, ester
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate C₁₅H₂₂N₂O₄S 326.41 Boc-protected amine, ethyl carboxylate Carbamate, ester, amine
2-Chloro-N-(2,6-difluorophenyl)acetamide C₈H₆ClF₂NO 205.59 Chloroacetamide, difluorophenyl Amide, halogen
Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₄H₂₃N₃O₅S 465.52 2,4,6-Trimethoxybenzylidene, thiazolo-pyrimidine core Ester, ketone, benzylidene
Key Observations:

The chloroacetamide group in ’s compound introduces electrophilic character, unlike the carbamoyl group in the target compound, which may participate in hydrogen bonding .

Crystallographic Behavior: Analogs like ’s thiazolo-pyrimidine derivative crystallize in monoclinic systems (space group P2₁/c) with lattice parameters influenced by bulky substituents (e.g., trimethoxybenzylidene) . The target compound’s benzenesulfonyl group may similarly affect packing efficiency.

Biological Activity

Ethyl 2-[3-(benzenesulfonyl)propanamido]-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound belonging to the thieno[2,3-c]pyridine class. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and virology. Its unique structural features contribute to its diverse biological activities.

Chemical Structure

The compound features a thieno[2,3-c]pyridine core with a benzenesulfonyl group and an ethyl carboxylate moiety. The molecular formula is C₁₈H₁₈N₂O₄S, and its structure can be represented as follows:

Ethyl 2 3 benzenesulfonyl propanamido 3 carbamoyl 4H 5H 6H 7H thieno 2 3 c pyridine 6 carboxylate\text{Ethyl 2 3 benzenesulfonyl propanamido 3 carbamoyl 4H 5H 6H 7H thieno 2 3 c pyridine 6 carboxylate}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease pathways. Specifically, it has been identified as an inhibitor of the IκB kinase (IKK) complex, which plays a critical role in the NF-κB signaling pathway. This pathway is crucial for the regulation of inflammatory responses and cell survival.

Key Mechanisms:

  • Inhibition of IKK Activity : By inhibiting IKK, the compound prevents the phosphorylation and subsequent degradation of IκB proteins. This action stabilizes IκB and prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties against hepatitis B virus (HBV), potentially by targeting viral replication mechanisms .

Biological Activity Data

Biological Activity Target/Effect Reference
Inhibition of IKKReduces NF-κB activation
Antiviral activityTargets HBV replication
Antitumor propertiesInhibits cancer cell proliferation

Case Studies and Research Findings

  • Antitumor Studies : In vitro studies demonstrated that derivatives of thieno[2,3-c]pyridine compounds exhibit significant cytotoxic effects on various cancer cell lines. The mechanism involves inducing apoptosis through the modulation of apoptotic pathways influenced by NF-κB .
  • Inflammation Models : Animal models treated with this compound showed reduced inflammation markers in conditions induced by lipopolysaccharides (LPS), indicating its potential utility in treating inflammatory diseases .
  • Synthetic Pathways : The synthesis involves multi-step organic reactions starting from thieno[2,3-c]pyridine precursors. The introduction of functional groups such as benzenesulfonyl enhances its reactivity and biological profile .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-[3-(benzenesulfonyl)propanamido]-3-carbamoyl-thieno[2,3-c]pyridine-6-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is synthesized via multi-step reactions. A typical approach involves:

Construction of the thieno[2,3-c]pyridine core using cyclization reactions.

Introduction of the benzenesulfonyl group via sulfonylation with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

Carbamoylation using urea or carbamoyl chloride in polar aprotic solvents (e.g., DMF) .

  • Optimization : Key parameters include:

  • Catalysts : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
  • Solvents : Toluene or DMF for improved solubility and reaction efficiency .
  • Temperature : Controlled stepwise heating (60–100°C) to avoid side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm proton environments and functional groups (e.g., sulfonyl, carbamoyl). Chemical shifts for thieno-pyridine protons typically appear at δ 6.5–8.5 ppm .
  • X-ray crystallography : Resolves bond lengths (e.g., C–S bond: ~1.75 Å) and dihedral angles between fused rings .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 487.12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption bands)?

  • Methodology :

  • Cross-validation : Combine X-ray crystallography (to confirm spatial arrangement) with dynamic NMR to assess conformational flexibility .
  • Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled reagents to isolate signal overlap in crowded spectral regions .
  • Computational modeling : Compare experimental IR bands with DFT-calculated vibrational frequencies to identify anomalous peaks .

Q. What experimental design strategies are recommended for optimizing the synthesis of derivatives with enhanced bioactivity?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize yield by varying temperature (60–100°C), solvent (DMF vs. THF), and reaction time (12–24 hrs) .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables to predict optimal conditions .

Q. What in silico approaches are suitable for predicting the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., casein kinase 2). Key interactions include hydrogen bonding with the carbamoyl group and π-stacking with the thieno-pyridine ring .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

Q. How can regioselectivity challenges be addressed during functionalization of the thieno[2,3-c]pyridine core?

  • Methodology :

  • Protecting groups : Temporarily block reactive sites (e.g., use Boc for amines) to direct electrophilic substitution to the 2-position .
  • Lewis acid catalysts : Employ ZnCl₂ or BF₃·Et₂O to enhance selectivity during Friedel-Crafts acylations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[3-(benzenesulfonyl)propanamido]-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[3-(benzenesulfonyl)propanamido]-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

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